molecular formula C14H18O3 B11720327 1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

Cat. No.: B11720327
M. Wt: 243.35 g/mol
InChI Key: IBLNKMRFIPWSOY-GQALSZNTSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol is a complex organic compound that features a benzodioxole moiety and a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol typically involves multiple steps, starting from readily available precursors. The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions. The pentenol chain can be introduced through a series of reactions including alkylation, reduction, and dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering metabolic pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
  • 1-(2H-1,3-benzodioxol-5-yl)-4,4-diethylpent-1-en-3-ol

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-4,4-di(?H?)methyl(5,5,5-?H?)pent-1-en-3-ol is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

1-(1,3-Benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol is a synthetic compound that belongs to the class of methylenedioxyphenyl compounds. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H18O3
Molecular Weight 250.33 g/mol
CAS Number 1262795-35-6
IUPAC Name (E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. The methylenedioxyphenyl moiety enhances its affinity for certain receptors and enzymes, leading to significant biological effects.

Enzyme Interaction

Research indicates that this compound may inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound could potentially increase the levels of these neurotransmitters in the brain, which may have implications for mood regulation and anxiety disorders .

Biological Activity Studies

Several studies have explored the biological activity of related compounds and derivatives:

  • Psychoactive Effects : A study on N-methyl derivatives revealed that while they were nonhallucinogenic, they exhibited novel psychoactive effects. This suggests that compounds with similar structures may influence mood and cognition without producing traditional hallucinogenic effects .
  • Antioxidant Properties : Some benzodioxole derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . This property may extend to this compound.

Case Study 1: Psychopharmacology

In a psychopharmacological study involving derivatives of 1-(1,3-benzodioxol-5-yl), researchers found that certain derivatives influenced drug discrimination behavior in rats. The study aimed to evaluate the potential therapeutic applications of these compounds in treating mood disorders .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds against neurodegenerative diseases. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Properties

Molecular Formula

C14H18O3

Molecular Weight

243.35 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/i1D3,2D3,3D3

InChI Key

IBLNKMRFIPWSOY-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(C=CC1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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